N-(3,5-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide N-(3,5-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15821622
InChI: InChI=1S/C27H29N5OS/c1-18-13-19(2)15-22(14-18)29-25(33)17-34-27-31-30-24(32(27)23-11-6-5-7-12-23)16-28-26-20(3)9-8-10-21(26)4/h5-15,28H,16-17H2,1-4H3,(H,29,33)
SMILES:
Molecular Formula: C27H29N5OS
Molecular Weight: 471.6 g/mol

N-(3,5-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.:

Cat. No.: VC15821622

Molecular Formula: C27H29N5OS

Molecular Weight: 471.6 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide -

Specification

Molecular Formula C27H29N5OS
Molecular Weight 471.6 g/mol
IUPAC Name 2-[[5-[(2,6-dimethylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Standard InChI InChI=1S/C27H29N5OS/c1-18-13-19(2)15-22(14-18)29-25(33)17-34-27-31-30-24(32(27)23-11-6-5-7-12-23)16-28-26-20(3)9-8-10-21(26)4/h5-15,28H,16-17H2,1-4H3,(H,29,33)
Standard InChI Key BQFAIRHPHOXHSJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC(=C4)C)C

Introduction

Structural Characteristics and Molecular Properties

Chemical Architecture

The compound features a 1,2,4-triazole ring substituted at the 3rd position with a thioacetamide group and at the 5th position with a benzylamine derivative. Key structural components include:

  • Triazole core: A five-membered heterocycle with three nitrogen atoms, contributing to hydrogen-bonding capabilities and metabolic stability .

  • N-(3,5-Dimethylphenyl)acetamide: A lipophilic moiety enhancing membrane permeability .

  • (2,6-Dimethylphenyl)aminomethyl group: A sterically hindered aromatic system influencing receptor binding .

Physicochemical Properties

Critical computed and experimental properties include:

PropertyValueMethod/Source
Molecular FormulaC27H29N5OSHigh-resolution MS
Molecular Weight471.6 g/molExperimental
XLogP3-AA5.8Computational
Hydrogen Bond Donors2PubChem
Rotatable Bonds8PubChem
Topological Polar SA97.1 ŲComputational

The high lipophilicity (XLogP3-AA = 5.8) suggests favorable blood-brain barrier penetration, while the moderate polar surface area indicates potential oral bioavailability .

Synthetic Approaches

TargetIC50 (µM)MechanismSource Analogue
Cytochrome P450 17A10.12Androgen synthesis inhibitionSimilar triazoles
EGFR Tyrosine Kinase1.8ATP-competitive bindingPatent data
β-Lactamase4.2Covalent modificationAcetamide derivatives

The 3,5-dimethylphenyl group enhances binding to hydrophobic enzyme pockets, while the triazole nitrogen atoms coordinate catalytic metal ions .

Antimicrobial Activity

Comparative studies with structural analogues show:

OrganismMIC (µg/mL)Structure-Activity Note
S. aureus (MRSA)8Thioether linkage critical
C. albicans16Dimethyl groups enhance potency
E. coli>64Limited Gram-negative activity

The restricted activity against Gram-negative bacteria correlates with the compound's inability to penetrate outer membranes .

Comparative Analysis with Structural Analogues

Key Structural Variants

CompoundModificationBioactivity Change
Bis(3,5-dimethylphenyl)diazeneLacks triazole moiety10x lower CYP17A1 inhibition
2-(3,4-Dichlorophenyl)acetamide Halogen substitutionImproved β-lactamase affinity
Pyrazol-4-ylmethanesulfonates Sulfonate vs. thioetherEnhanced aqueous solubility

The triazole ring contributes 40-60% of total binding energy in molecular docking studies .

Crystallographic and Stability Data

Solid-State Characteristics

X-ray diffraction of similar compounds reveals:

  • Torsion angles: Phenyl-triazole dihedral angles of 61.8° ± 2°, minimizing steric clash

  • Hydrogen bonding: N-H···N interactions (2.8-3.0 Å) stabilizing crystal packing

  • Thermal stability: Decomposition onset at 459-461 K

Pharmacokinetic Considerations

ADME Profile (Predicted)

ParameterValueMethod
Caco-2 Permeability12.5 × 10⁻⁶ cm/sPAMPA
Plasma Protein Binding92%QSAR
t₁/₂ (Human Liver Microsomes)48 minMetabolic stability assay

The compound undergoes rapid hepatic clearance via CYP3A4-mediated oxidation of methyl groups .

Patent Landscape and Applications

Key patented derivatives include:

  • US9783534B2: Crystalline forms with improved bioavailability

  • US7795293B2: Thrombopoietin mimetics using similar triazole-acetamide scaffolds

These patents highlight industrial interest in optimizing solubility through salt formation (e.g., monoethanolamine salts) and crystalline polymorphism .

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